4-Chlorobutyloxyhydroxycalix[8]arene
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Overview
Description
4-Chlorobutyloxyhydroxycalix[8]arene (4-CBHCA) is a polycyclic aromatic hydrocarbon (PAH) compound which has been studied for its potential applications in various areas of scientific research. 4-CBHCA is a member of the calixarene family of compounds and is composed of eight benzene rings, four of which are connected to a central core of four oxygen atoms. 4-CBHCA has been found to possess a wide variety of properties, such as antibacterial and antifungal activities, and has been studied for its potential applications in the fields of medicine, biochemistry, and materials science.
Scientific Research Applications
4-Chlorobutyloxyhydroxycalix[8]arene has been studied for its potential applications in various areas of scientific research. In the field of medicine, 4-Chlorobutyloxyhydroxycalix[8]arene has been found to possess antibacterial and antifungal properties, making it a potential therapeutic agent for the treatment of bacterial and fungal infections. In the field of biochemistry, 4-Chlorobutyloxyhydroxycalix[8]arene has been found to possess properties such as the ability to bind to DNA and proteins, making it a potential tool for studying gene expression and protein-protein interactions. In the field of materials science, 4-Chlorobutyloxyhydroxycalix[8]arene has been found to possess properties such as the ability to form strong complexes with metal ions, making it a potential tool for the synthesis of new materials.
Mechanism of Action
The mechanism of action of 4-Chlorobutyloxyhydroxycalix[8]arene is not fully understood, but it is believed to involve the formation of strong complexes with metal ions. The binding of 4-Chlorobutyloxyhydroxycalix[8]arene to metal ions is thought to be due to the presence of electron-rich aromatic rings in the structure of the compound. These electron-rich rings are believed to interact with the metal ions, forming strong complexes that can inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorobutyloxyhydroxycalix[8]arene are not fully understood, but it is believed to possess a variety of effects on the body. It is known to possess antibacterial and antifungal properties, making it a potential therapeutic agent for the treatment of bacterial and fungal infections. It is also believed to possess properties such as the ability to bind to DNA and proteins, making it a potential tool for studying gene expression and protein-protein interactions. In addition, 4-Chlorobutyloxyhydroxycalix[8]arene is believed to possess properties such as the ability to form strong complexes with metal ions, making it a potential tool for the synthesis of new materials.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chlorobutyloxyhydroxycalix[8]arene in laboratory experiments include its low cost and easy availability. In addition, 4-Chlorobutyloxyhydroxycalix[8]arene has been found to possess a variety of properties, such as antibacterial and antifungal activities, making it a potential tool for the study of various biological processes. However, there are some limitations to using 4-Chlorobutyloxyhydroxycalix[8]arene in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, making it difficult to use in long-term experiments.
Future Directions
The potential applications of 4-Chlorobutyloxyhydroxycalix[8]arene are numerous and there are many potential future directions for research. One potential direction is to further explore the antibacterial and antifungal properties of 4-Chlorobutyloxyhydroxycalix[8]arene. Additionally, further research could be conducted to explore the potential of 4-Chlorobutyloxyhydroxycalix[8]arene as a tool for studying gene expression and protein-protein interactions. Finally, further research could be conducted to explore the potential of 4-Chlorobutyloxyhydroxycalix[8]arene as a tool for the synthesis of new materials.
Synthesis Methods
4-Chlorobutyloxyhydroxycalix[8]arene can be synthesized using a variety of methods. One of the most common methods is via a reaction between 4-chlorobutanol and hydroxycalix[8]arene. This reaction is carried out by mixing 4-chlorobutanol with hydroxycalix[8]arene in a three-necked flask at a temperature of 80°C for a period of three hours. The reaction is then cooled and the product is isolated by column chromatography.
properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H104Cl8O16/c89-17-1-9-25-105-81-57-33-59-43-74(98)45-61(82(59)106-26-10-2-18-90)35-63-47-76(100)49-65(84(63)108-28-12-4-20-92)37-67-51-78(102)53-69(86(67)110-30-14-6-22-94)39-71-55-80(104)56-72(88(71)112-32-16-8-24-96)40-70-54-79(103)52-68(87(70)111-31-15-7-23-95)38-66-50-77(101)48-64(85(66)109-29-13-5-21-93)36-62-46-75(99)44-60(34-58(81)42-73(97)41-57)83(62)107-27-11-3-19-91/h41-56,97-104H,1-40H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZYBWDMWBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H104Cl8O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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